3-Bromoquinoline-2-carbaldehyde
Overview
Description
3-Bromoquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the third position and an aldehyde group at the second position of the quinoline ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-bromoaniline is reacted with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another method includes the oxidation of 3-bromoquinoline-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed:
Oxidation: 3-Bromoquinoline-2-carboxylic acid
Reduction: 3-Bromoquinoline-2-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromoquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-3-carbaldehyde
- 2-Nitroquinoline-3-carbaldehyde
Comparison: 3-Bromoquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets . Additionally, the electronic effects of the bromine atom can alter the compound’s chemical reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromoquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFNHALOBWCFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723222 | |
Record name | 3-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898559-24-5 | |
Record name | 3-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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